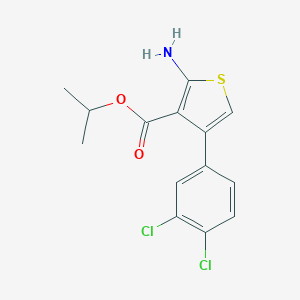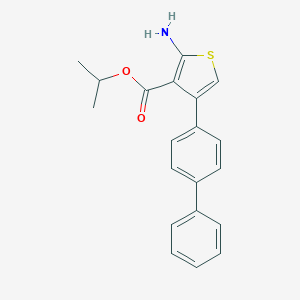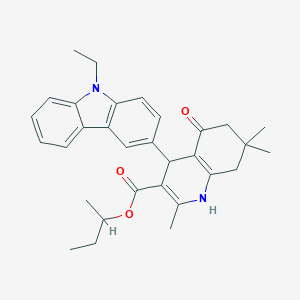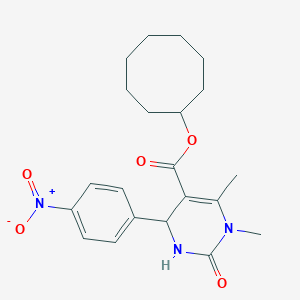
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16BrNO3 . It has a molecular weight of 386.2 g/mol . The IUPAC name for this compound is 6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A general procedure involves heating a mixture of the appropriate isatin derivative, aqueous potassium hydroxide, and an equimolar amount of ketone under reflux for 15-24 hours . The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane mixture (3:2) as the mobile phase .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) . The canonical SMILES representation is CC©OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O .
Physical And Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 386.2 g/mol, XLogP3-AA of 4.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 385.03136 g/mol, a monoisotopic mass of 385.03136 g/mol, a topological polar surface area of 59.4 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 436 .
Scientific Research Applications
Synthesis and Structure Analysis
The compound has been involved in various synthesis processes. For instance, the S-(-)-1-phenylethylamide of a similar compound, 6-bromo-4-hydroxy-1-isoamyl-2-oxo-3-quinolinecarboxylic acid, was synthesized and its absolute configuration was determined through X-ray diffraction investigation (Ukrainets et al., 2012). Similarly, treatment of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with bromine resulted in a major product and its 9-bromo-substituted isomer, indicating the compound's role in the formation of complex brominated structures (Ukrainets et al., 2013).
Antimicrobial and Antimalarial Properties
A series of derivatives of a closely related compound, 6-bromo-2-chloro-quinoline, were synthesized and exhibited notable antimicrobial and antimalarial activities, highlighting the potential of such structures in medicinal chemistry (Parthasaradhi et al., 2015).
Molecular Rearrangement Studies
Research on the molecular rearrangement of certain bromo derivatives of the compound revealed complex chemical behaviors. For example, 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones underwent bromination and subsequent transformations, indicating the compound's utility in understanding molecular rearrangement processes (Klásek et al., 2003).
Photophysical Properties
Quinoline derivatives, related to the compound , have been studied for their photophysical properties. The synthesis of certain quinoline derivatives revealed unique emission properties depending on solvent polarity, indicating potential applications in materials science and photonics (Padalkar & Sekar, 2014).
properties
IUPAC Name |
6-bromo-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBQRSOISWKIPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359746 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351001-10-0 |
Source


|
| Record name | 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443995.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443996.png)




![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444005.png)
![5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444007.png)
![N-butyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444008.png)
![3-bromo-5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444009.png)
